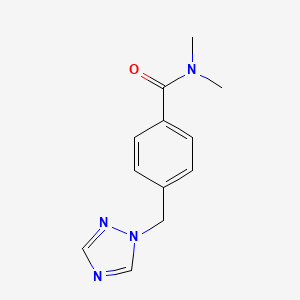![molecular formula C13H17N3OS B7507932 2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7507932.png)
2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide, also known as ETP-46464, is a novel compound that has been gaining attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the class of thienopyrimidine derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide is not fully understood. However, it has been proposed that it exerts its antiproliferative effects by inhibiting the activity of protein kinase CK2, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, it has been found to downregulate the expression of several genes that are involved in cancer progression.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide in lab experiments is its potent antiproliferative activity against cancer cells. Furthermore, it has been found to exhibit low toxicity towards normal cells, making it a promising candidate for further development. However, one of the limitations of using this compound is its complex synthesis process, which may limit its availability for research purposes.
Future Directions
There are several future directions for the research on 2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide. One of the potential areas of application is in the development of novel anticancer drugs. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its effects on cancer cells. Additionally, the synthesis process of this compound needs to be optimized to increase its availability for research purposes.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various studies. Its potent antiproliferative activity against cancer cells and low toxicity towards normal cells make it a promising candidate for further development. However, further research is needed to fully understand its mechanism of action and optimize its synthesis process.
Synthesis Methods
The synthesis of 2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide is a complex process that involves several steps. The initial step involves the reaction of 2-ethylthiophene with 2-chloro-5-nitropyrimidine in the presence of a base to form 2-ethyl-5-nitrothieno[2,3-d]pyrimidine. This compound is then reduced to 2-ethyl-5-aminothieno[2,3-d]pyrimidine using a reducing agent. The final step involves the reaction of 2-ethyl-5-aminothieno[2,3-d]pyrimidine with 4,5-dimethyl-1,3-thiazol-2-amine in the presence of a coupling agent to form this compound.
Scientific Research Applications
2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide has been extensively studied for its potential applications in biomedical research. It has been found to exhibit potent antiproliferative activity against several cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Properties
IUPAC Name |
2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-6-9-14-8(3)10-7(2)11(13(17)16(4)5)18-12(10)15-9/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYNFPQBOUTQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2C(=C(SC2=N1)C(=O)N(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7507857.png)





![N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide](/img/structure/B7507900.png)
![Azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B7507905.png)


![N,N,1,3-tetramethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507931.png)
![5-Bromo-1-[(4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7507944.png)

